![molecular formula C22H25N5O3S B3004712 methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896312-33-7](/img/structure/B3004712.png)
methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
The compound of interest, methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, is a complex molecule that appears to be a derivative of various heterocyclic compounds. The molecule includes a pyrrole moiety, which is a five-membered aromatic ring with a nitrogen atom, and a 1,2,4-triazole, another aromatic ring containing nitrogen atoms. The presence of a sulfanyl group suggests a sulfur linkage within the molecule, and the acetyl amino benzoate portion indicates an amide linkage to a benzoate ester.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c][1,4]benzothiazines has been developed through a five-step sequence starting from commercially available 2-sulfanylbenzenamines . This suggests that the synthesis of the compound may also involve multiple steps, possibly starting from a sulfanylbenzenamine derivative and incorporating a pyrrole moiety in subsequent steps.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, such as the dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate, which were analyzed using NMR and X-ray diffraction . These techniques could be applied to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a multifunctional reagent, can be transformed into derivatives of pyrrole . This indicates that the pyrrole moiety in the compound could be involved in similar transformations, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of the benzoate ester could affect its solubility in organic solvents, while the aromatic heterocycles might contribute to its UV-Vis absorption properties. The reactivity of the compound could be explored through its interactions with various reagents, as seen in the synthesis of heterocyclic systems using methyl 2-benzoylamino-3-dimethylaminopropenoate .
properties
IUPAC Name |
methyl 4-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXIJOWTHTTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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